molecular formula C17H29NO5 B13755785 p-tert-Butylbenzoic acid, triethanolamine salt CAS No. 59993-86-1

p-tert-Butylbenzoic acid, triethanolamine salt

Cat. No.: B13755785
CAS No.: 59993-86-1
M. Wt: 327.4 g/mol
InChI Key: GUIXCMVLDXWZDB-UHFFFAOYSA-N
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Description

p-tert-Butylbenzoic acid, triethanolamine salt is a research-grade chemical compound derived from p-tert-butylbenzoic acid (PTBBA), a stable white crystalline solid with a molecular weight of 178.23 g·mol⁻¹ and a melting point of 168.5-169.0 °C . The formation of the triethanolamine salt is designed to enhance the solubility and bioavailability of the parent acid in various experimental formulations, particularly in aqueous systems. This compound holds significant research value in the development and testing of industrial materials. Its main applications include serving as a precursor in polymer science, particularly in the synthesis and curing of urethane resins and alkyd resins, where it can act as an initiator or modifier . It is also investigated for its role in formulating advanced water-based cutting fluids and lubricating oil additives, where its structure contributes to anti-corrosion properties for ferrous and aluminum materials . Furthermore, the parent acid, PTBBA, is utilized in the synthesis of arylboronic acids and cellular chemical probes targeting complexes like PRC1, indicating its potential in pharmaceutical and medicinal chemistry research, such as in studies related to prostate cancer . The mechanism of action for this salt is multifaceted. In polymer applications, it can facilitate catalysis and cross-linking reactions during resin formation. In corrosion inhibition, the ionic nature of the salt allows it to form a protective layer on metal surfaces, acting as a barrier against aggressive chemicals . As a research material, it is strictly for laboratory use. It is imperative to note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

59993-86-1

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid

InChI

InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2

InChI Key

GUIXCMVLDXWZDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO

Related CAS

59993-86-1

Origin of Product

United States

Preparation Methods

Overview

The synthesis of p-tert-butylbenzoic acid is well-documented and generally involves:

  • Alkylation of toluene to form p-tert-butyl toluene .
  • Oxidation of p-tert-butyl toluene to the corresponding benzoic acid.

Detailed Preparation Method

Based on patent CN108530285B and CN102617335B, the preparation proceeds as follows:

Step Description Conditions and Reagents
1 Alkylation of toluene to form p-tert-butyl toluene React toluene with isobutene in the presence of concentrated sulfuric acid at 8–10 °C for 10.5–11.5 hours. After reaction, remove acid, extract with alkaline water, and rectify organic phase to isolate p-tert-butyl toluene.
2 Oxidation of p-tert-butyl toluene to p-tert-butylbenzoic acid Use cobalt acetate-manganese acetate composite catalyst (weight ratio catalyst to substrate 1:400–600), oxidize with air at 122–128 °C, while continuously removing water formed during reaction. The solvent may be acetic acid or other organic solvents like methanol or ethanol.
3 Crystallization and purification After oxidation, crystallize the product, centrifuge, wash, and dry to obtain a first batch of wet p-tert-butylbenzoic acid. The mother liquor is treated with sodium hydroxide to extract residual acid, acidified with sulfuric acid to precipitate a second batch, which is filtered and dried.
4 Post-treatment Waste streams containing sodium sulfate are processed to recover industrial-grade sodium sulfate.

Reaction Scheme Summary

$$
\text{Toluene} + \text{Isobutene} \xrightarrow[\text{H}2\text{SO}4]{8-10^\circ C} \text{p-tert-Butyl toluene} \xrightarrow[\text{Co/Mn catalyst}]{122-128^\circ C, \text{O}_2} \text{p-tert-Butylbenzoic acid}
$$

Notes on Optimization

  • The oxidation catalyst system (cobalt acetate-manganese acetate) is critical for high conversion.
  • Temperature and reaction time are tightly controlled for optimal yield.
  • Solvent choice affects reactor material compatibility and recycling steps.
  • Crystallization steps ensure high purity of the acid product.

Preparation of p-tert-Butylbenzoic Acid, Triethanolamine Salt

Salt Formation Principle

The triethanolamine salt is formed by neutralizing the carboxylic acid group of p-tert-butylbenzoic acid with triethanolamine, a tertiary amine with three hydroxyethyl groups. This reaction typically improves the solubility and handling properties of the acid.

Typical Preparation Method

Step Description Conditions
1 Dissolution of p-tert-butylbenzoic acid Dissolve the acid in an appropriate solvent such as ethanol, methanol, or water, depending on solubility.
2 Addition of triethanolamine Slowly add triethanolamine to the acid solution under stirring at room temperature or mild heating to ensure complete neutralization.
3 Salt crystallization Allow the mixture to crystallize by cooling or solvent evaporation.
4 Isolation and drying Filter the formed salt crystals and dry under vacuum or ambient conditions.

Chemical Equation

$$
\text{p-tert-Butylbenzoic acid} + \text{Triethanolamine} \rightarrow \text{this compound}
$$

Physicochemical Characteristics

  • Molecular formula: C$${17}$$H$${29}$$NO$$_5$$
  • Molecular weight: 327.4 g/mol
  • IUPAC name: 2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid
  • The salt is typically isolated as a crystalline solid with improved solubility compared to the free acid.

Analytical and Research Findings

Purity and Characterization

  • Chromatographic analysis (e.g., HPLC) confirms purity of p-tert-butylbenzoic acid before salt formation.
  • Spectroscopic methods such as NMR and IR confirm salt formation by shifts in carboxyl and amine functional groups.
  • Mass spectrometry confirms molecular weight of the salt.

Solubility and Application Notes

  • The triethanolamine salt exhibits enhanced solubility in aqueous and polar organic solvents, beneficial for pharmaceutical or chemical formulations.
  • Research indicates that salt formation with triethanolamine can improve bioavailability and chemical stability of benzoic acid derivatives.
  • Similar esterification reactions using p-tert-butylbenzoic acid derivatives have been enhanced using deep eutectic solvents, suggesting potential for green chemistry applications.

Summary Table: Preparation Methods Comparison

Preparation Stage Method Summary Key Reagents Conditions Outcome
Alkylation to p-tert-butyl toluene Friedel-Crafts alkylation Toluene, isobutene, H$$2$$SO$$4$$ 8–10 °C, 10.5–11.5 h p-tert-Butyl toluene
Oxidation to p-tert-butylbenzoic acid Catalytic air oxidation p-tert-Butyl toluene, Co/Mn catalyst 122–128 °C, air p-tert-Butylbenzoic acid
Salt formation with triethanolamine Neutralization and crystallization p-tert-Butylbenzoic acid, triethanolamine Room temp or mild heat This compound

Chemical Reactions Analysis

Types of Reactions

p-tert-Butylbenzoic acid, triethanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cosmetic Formulations

The use of p-tert-butylbenzoic acid, triethanolamine salt in cosmetics is primarily linked to its role as a stabilizer and skin-conditioning agent.

Safety and Efficacy Studies

  • Regulatory Compliance : Under the European Union Directive 1223/2009, cosmetic products must undergo rigorous safety assessments before market introduction. Studies have demonstrated that formulations containing this compound are non-irritant and safe for human skin .
  • Bioavailability Assessment : Research indicates that assessing the bioavailability of drug molecules in topical formulations is crucial. Techniques such as tape stripping and microdialysis have been employed to evaluate the penetration of this compound through skin layers, ensuring its effectiveness in dermatological applications .

Case Study: Moisturizing Properties

A study utilizing Box-Behnken design methodology revealed significant improvements in skin hydration and sensory properties when this compound was included in formulations. The interaction effects between various ingredients were optimized for enhanced moisturizing effects .

Antirust Additive

This compound has been identified as an effective antirust additive in cutting fluids.

Performance Evaluation

  • Corrosion Inhibition : Comparative studies have shown that triethanolamine salts of various benzoic acids, including p-tert-butylbenzoic acid, outperform traditional additives in preventing rust formation on metal surfaces .
  • Experimental Findings : In laboratory tests, formulations containing this compound exhibited superior performance in corrosion resistance compared to other tested agents. The effectiveness was quantified using weight loss measurements of metal samples subjected to corrosive environments .

Dermatological Applications

Research has highlighted the potential of this compound in dermatological applications, particularly concerning skin irritation and toxicity assessments.

Toxicity Studies

  • Animal Testing : A series of toxicity studies conducted on Sprague-Dawley rats indicated that high doses of p-tert-butylbenzoic acid resulted in various clinical signs but were not significantly detrimental at lower concentrations. Observations included hypoactivity and transient body weight changes .
  • Dermal Application Studies : The compound has been classified as a non-irritant based on standardized testing protocols. This classification supports its safe use in topical applications, reinforcing its suitability for incorporation into cosmetic products .

Mechanism of Action

The mechanism of action of p-tert-Butylbenzoic acid, triethanolamine salt involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer by preventing the degradation of other molecules. It may also function as a catalyst by lowering the activation energy of certain reactions, thereby increasing the reaction rate.

Comparison with Similar Compounds

Structural Analogs: tert-Butyl Aromatic Derivatives
Compound CAS RN Molecular Formula Key Properties/Applications
5-tert-Butylbenzoxazole 908011-92-7 C₁₁H₁₃NO Heterocyclic structure; used in organic synthesis (e.g., fluorescent dyes). Higher reactivity due to benzoxazole ring vs. benzoic acid .
4-tert-Butylbenzoyl chloride 1710-98-1 C₁₁H₁₃ClO Acyl chloride derivative; reacts with nucleophiles (e.g., amines, alcohols). Used in peptide coupling and polymer production .

Key Differences :

  • Reactivity : Benzoxazole and benzoyl chloride derivatives are more reactive than PTBBA salts, favoring electrophilic substitution or nucleophilic acyl substitution.
  • Functionality: PTBBA-triethanolamine salt’s carboxylate group enables ionic interactions, making it suitable for stabilizing emulsions or modifying resins, unlike the neutral benzoxazole or electrophilic benzoyl chloride .
Triethanolamine Salts of Other Acids
Compound CAS RN Molecular Formula Key Properties/Applications
Dodecylbenzenesulfonic acid, triethanolamine salt N/A C₁₈H₃₃NO₃S Surfactant; high soil adsorption due to hydrophobic alkyl chain. Rapid biodegradation (97% removal in wastewater) .
Triethanolamine oleate 2717-15-9 C₂₄H₄₉NO₅ Emulsifier; liquid at room temperature. Used in cosmetics and lubricants. Lower biodegradability than PTBBA salt due to long alkyl chain .
2,4-Dichlorophenoxyacetic acid, triethanolamine salt N/A C₈H₅Cl₂O₃·C₆H₁₅NO₃ Herbicide; high phytotoxicity. Requires strict environmental controls due to persistence in soil .

Key Differences :

  • Solubility : PTBBA salt is less water-soluble than dodecylbenzenesulfonate or 2,4-D salts due to its aromatic hydrophobicity.
  • Environmental Fate : Dodecylbenzenesulfonate adsorbs strongly to soil and degrades rapidly, while PTBBA salt’s fate depends on microbial breakdown of the benzoic acid moiety .
  • Toxicity: 2,4-D triethanolamine salt exhibits higher acute toxicity (herbicidal action) compared to PTBBA salt’s moderate irritancy .

Environmental and Toxicological Profile

  • PTBBA Salt: Moderate acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats); non-bioaccumulative. Degrades via β-oxidation of the tert-butyl group .
  • Triethanolamine Oleate: Low toxicity (LD₅₀ > 5,000 mg/kg) but persistent in anaerobic environments .
  • 2,4-D Salt : High ecotoxicity (LC₅₀ < 10 mg/L for aquatic organisms) .

Performance in Cutting Fluids PTBBA salt (6%) + borate ester (10%) + sodium gluconate (1%) achieves >72-hour rust prevention on cast iron, outperforming standalone additives .

Biological Activity

p-tert-Butylbenzoic acid, triethanolamine salt is a compound formed from the reaction of p-tert-butylbenzoic acid with triethanolamine, characterized by its unique molecular structure that enhances its hydrophobic properties. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Structure and Characteristics

  • Molecular Formula : C₁₁H₁₄O₂·C₆H₁₅NO₃
  • Molecular Weight : Approximately 327.42 g/mol
  • Appearance : White crystalline solid or powder
  • Solubility : Soluble in polar solvents due to the triethanolamine component

The formation of this salt enhances the stability and solubility characteristics of p-tert-butylbenzoic acid, influencing its interactions in biological systems .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have indicated that p-tert-butylbenzoic acid derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Interaction with Biological Membranes

Studies have revealed that this salt can interact with biological membranes, potentially enhancing drug delivery mechanisms. The ionic nature of the salt allows it to form complexes with metal ions, influencing its solubility and bioactivity .

Study on Ocular Irritation

A comprehensive analysis evaluated the ocular irritation potential of this compound. The results indicated that at concentrations up to 10%, the compound was classified as a non-irritant in various test models . This finding is crucial for its safety profile in cosmetic and pharmaceutical formulations.

Toxicological Assessment

In a toxicological study assessing reproductive toxicity, p-tert-butylbenzoic acid was found to exhibit lower testes weights in treated male rats, correlating with observed hypospermatogenesis. The estimated oral LD50 was between 550 and 800 mg/kg . Such data are vital for understanding the safety and regulatory aspects of using this compound in consumer products.

Comparison of Biological Activities

Activity Type Effectiveness Study Reference
Anti-inflammatorySignificant inhibition
AntimicrobialEffective against bacteria
Ocular irritationNon-irritant at ≤10%
Reproductive toxicityLower testes weight

Q & A

Q. What is the optimal synthetic route for preparing p-tert-butylbenzoic acid, triethanolamine salt?

The salt is synthesized via acid-base neutralization. First, p-tert-butylbenzoic acid (PTBBA) is prepared by reacting tert-butyl alcohol with toluenesulfonic acid under controlled conditions, followed by crystallization (pH adjustment to ~3 using HCl) . The triethanolamine salt is formed by reacting equimolar amounts of PTBBA and triethanolamine in a polar solvent (e.g., ethanol or water), followed by solvent evaporation. Purity is confirmed via melting point analysis (PTBBA: ~165–170°C) and NMR spectroscopy .

Q. How can the purity of this compound be characterized in academic settings?

Key methods include:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity >95% .
  • NMR : Confirm proton environments (e.g., tert-butyl group at δ 1.3 ppm in 1^1H NMR) and absence of unreacted starting materials .
  • Titration : Quantify free acid/base content via acid-base titration in aqueous ethanol .

Q. What are the critical physical and chemical properties relevant to handling this compound?

  • Solubility : Highly soluble in polar solvents (water, ethanol) due to ionic nature; poorly soluble in nonpolar solvents .
  • Stability : Stable under ambient conditions but decomposes at temperatures >200°C. Hygroscopic; store in airtight containers at 4°C .
  • pKa : PTBBA has a pKa of ~4.5–5.0, influencing salt formation efficiency with triethanolamine (pKb ~6.2) .

Advanced Research Questions

Q. How does the salt form influence the compound’s efficacy in herbicide formulations compared to free acids?

The triethanolamine salt enhances water solubility and foliar absorption, improving bioavailability in herbicide applications (e.g., 2,4-D formulations). Comparative studies using UV-Vis spectroscopy and field trials show ~20–30% increased efficacy in controlled-release profiles . Methodologically, formulate both salt and free acid forms, apply under identical conditions, and quantify uptake via LC-MS/MS .

Q. What experimental design considerations are critical for studying the compound’s environmental fate?

  • Degradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge. PTBBA shows ~40% microbial degradation over 28 days .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC50 >100 mg/L) and algal growth inhibition tests (OECD 201) .
  • Analytical Methods : Employ LC-HRMS to track degradation byproducts and quantify bioaccumulation factors (BCF <100 indicates low risk) .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

Conflicting stability reports (e.g., hydrolysis at pH <3 or >9) require accelerated stability testing. Prepare buffered solutions (pH 2–12), incubate at 40°C for 30 days, and monitor degradation via HPLC. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. What role does the compound play in nanomaterial synthesis (e.g., W18O49/g-C3N4 heterostructures)?

Triethanolamine acts as a surfactant and pH modulator. In solar-driven H2O2 generation, the salt stabilizes charge carriers and reduces aggregation. Methodologically, synthesize heterostructures via hydrothermal methods, and use zeta potential measurements to confirm colloidal stability .

Q. How can the compound’s compatibility with other formulation excipients be systematically evaluated?

  • Compatibility Studies : Use DSC/TGA to detect interactions (e.g., melting point shifts >5°C indicate incompatibility).
  • Accelerated Aging : Store formulations at 40°C/75% RH for 6 months and monitor changes via FTIR/XRD .

Methodological Best Practices

  • Synthesis Optimization : Vary molar ratios (1:1 to 1:1.2 acid:base) and solvents (water vs. ethanol) to maximize yield (>85%) .
  • Data Validation : Cross-reference NMR with IR spectroscopy (carboxylate stretch at ~1550–1650 cm<sup>−1</sup>) to confirm salt formation .
  • Ecological Risk Mitigation : Include control groups in biodegradation studies to account for abiotic degradation .

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